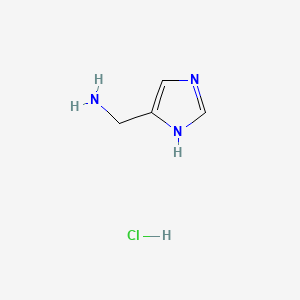
(2-Chloro-4-methylphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chloro-4-methylphenyl)methanamine” is a chemical compound with the molecular formula C8H10ClN . It is also known by its CAS Number: 69957-96-6 .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-4-methylphenyl)methanamine” is represented by the InChI code: 1S/C8H10ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 . This indicates that the compound consists of a benzene ring substituted with a chlorine atom, a methyl group, and a methanamine group .Physical And Chemical Properties Analysis
“(2-Chloro-4-methylphenyl)methanamine” has a molecular weight of 155.63 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of New Reagents
“(2-Chloro-4-methylphenyl)methanamine” can be used in the synthesis of new reagents. These reagents are characterized using several known techniques such as NMR, FT-IR, CHNS, and Mass .
Complexation Studies
This compound has been used in complexation studies. A set of metals has been used in the study of optimal conditions .
Pre-concentration of Ions
“(2-Chloro-4-methylphenyl)methanamine” has been used in the development of a cloud point extraction (CPE) method for the pre-concentration of certain ions in various samples .
Determination of Lead
The compound has been used in the development of a method for the determination of lead. The analyte ions are quantitatively extracted in Triton X-114 following centrifugation .
Safety And Hazards
Propriétés
IUPAC Name |
(2-chloro-4-methylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPROWZRWXCTSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717437 |
Source


|
| Record name | 1-(2-Chloro-4-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methylphenyl)methanamine | |
CAS RN |
69957-96-6 |
Source


|
| Record name | 1-(2-Chloro-4-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

![D-[5-13C]RIBOSE](/img/no-structure.png)
![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)

![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)


![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)